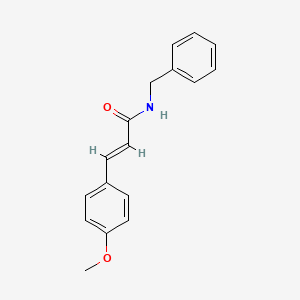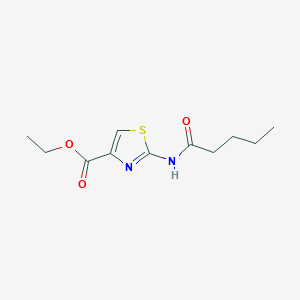
Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a piperazine moiety, like the one in your query, are often found in pharmaceuticals due to their versatile biological activities . Piperazine derivatives have been synthesized for the treatment of various diseases, including Alzheimer’s disease .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease .Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. For example, they can act as acetylcholinesterase inhibitors .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate serves as a chemical precursor in the synthesis of highly functionalized compounds. For instance, it participates in phosphine-catalyzed [4 + 2] annulation reactions, leading to the formation of tetrahydropyridines with complete regioselectivity and excellent yields. This methodology provides a versatile approach for constructing complex and highly functionalized chemical structures, which are valuable in medicinal chemistry and drug discovery (Zhu et al., 2003).
Neuroinflammation Imaging
In neuroscientific research, derivatives of this compound have been developed as PET radiotracers for imaging microglia and studying neuroinflammation. For example, [11C]CPPC, a derivative, targets CSF1R, a microglia-specific marker, offering insights into the role of microglia in various neuropsychiatric disorders and neuroinflammatory conditions. This application highlights its potential in developing diagnostic tools and therapeutic strategies for neuroinflammation-related diseases (Horti et al., 2019).
Anticancer and Anti-inflammatory Agents
Several derivatives of this compound exhibit promising anticancer and anti-inflammatory activities. Novel pyrazolopyrimidines derivatives, for example, have shown significant anti-5-lipoxygenase and anticancer activities, indicating their potential as dual-functional agents for treating cancer and inflammation-related disorders (Rahmouni et al., 2016).
Antimicrobial Activity
Research into the antimycobacterial properties of 1,5-diphenylpyrrole derivatives, including those related to this compound, has shown significant activity against Mycobacterium tuberculosis. These studies contribute to the development of new therapeutic agents for tuberculosis, highlighting the compound's relevance in addressing global health challenges (Biava et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous cognitive functions, including memory and learning .
Mode of Action
The exact mode of action of This compound Similar compounds have been shown to inhibit ache and buche . Inhibition of these enzymes increases the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .
Biochemical Pathways
The biochemical pathways affected by This compound The inhibition of ache and buche by similar compounds would affect the cholinergic system . This could potentially impact various cognitive functions, including memory and learning .
Result of Action
The molecular and cellular effects of This compound The inhibition of ache and buche by similar compounds could potentially enhance cholinergic transmission, impacting various cognitive functions .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-17(21)15-8-5-9-18-16(15)20-12-10-19(11-13-20)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTSYLVXEGIBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2687461.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2687466.png)
![N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687467.png)
![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2687468.png)
![isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2687469.png)
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride](/img/structure/B2687470.png)


![[4-Chloro-3-(methoxymethyl)phenyl]boronic acid](/img/structure/B2687475.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2687477.png)
![[6-[[2-(cyclohexanecarbonyloxymethyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]methyl cyclohexanecarboxylate](/img/structure/B2687480.png)
